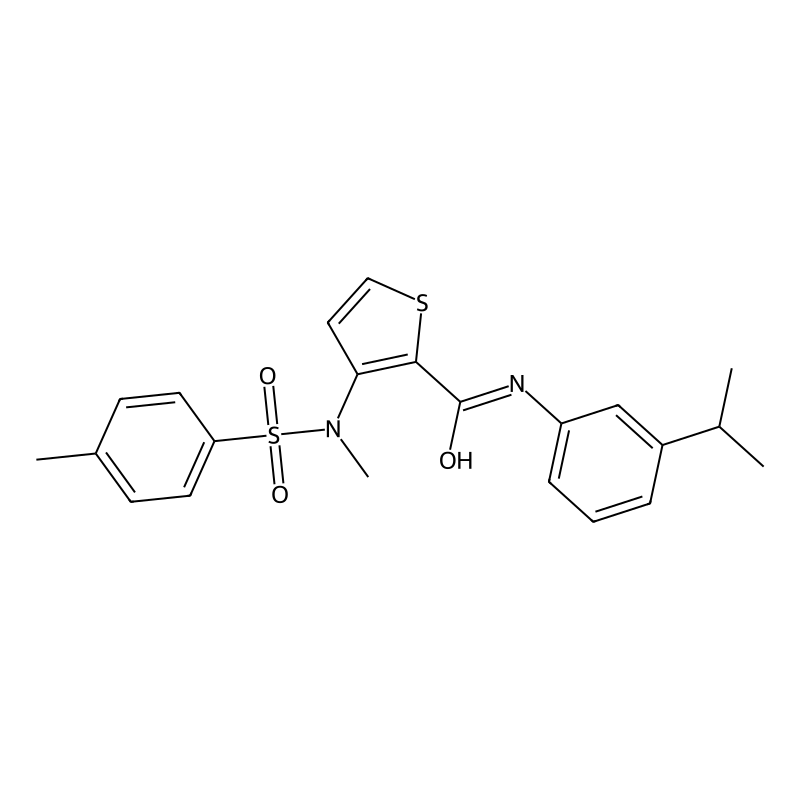

3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(N-methyl-4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring, a carboxamide group, and a sulfonamide moiety. The compound has the molecular formula and a molecular weight of approximately 428.57 g/mol. Its structure features a thiophene ring substituted with both a sulfonamide and an isopropylphenyl group, contributing to its potential biological activity and applications in medicinal chemistry.

There is no current information regarding the mechanism of action of this compound.

Due to the lack of specific research, potential safety hazards are unknown. However, benzimidazoles can exhibit various biological activities, and some may have mutagenic or teratogenic effects []. Trifluoromethyl groups can also affect the environmental persistence of the molecule []. Therefore, standard laboratory safety practices should be followed when handling unknown compounds.

- Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack, leading to the formation of new amine derivatives.

- Acid-Base Reactions: The carboxamide group can act as a weak acid, participating in acid-base reactions.

- Condensation Reactions: The thiophene ring can engage in electrophilic aromatic substitution, allowing for further functionalization.

These reactions are significant for modifying the compound to enhance its biological properties or to synthesize related compounds.

While specific biological activity data for 3-(N-methyl-4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide is limited, compounds with similar structures often exhibit notable pharmacological properties. Sulfonamides are known for their antibacterial activity, while thiophene derivatives are explored for their anti-inflammatory and anticancer properties. The unique combination of these functional groups may suggest potential applications in drug discovery.

Synthesis of 3-(N-methyl-4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide typically involves:

- Formation of Thiophene Derivative: Starting from commercially available thiophene or its derivatives.

- Sulfonamide Synthesis: Reacting an appropriate amine with a sulfonyl chloride to form the sulfonamide group.

- Carboxamide Formation: Coupling the thiophene derivative with the sulfonamide under acidic or basic conditions to yield the final product.

These steps may utilize various reagents and conditions tailored to optimize yield and purity.

This compound has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new antibacterial or anti-inflammatory drugs.

- Chemical Research: As a building block in organic synthesis for creating more complex molecules.

- Material Science: Due to its unique chemical structure, it may serve as a precursor for novel materials with specific electronic or optical properties.

Interaction studies involving 3-(N-methyl-4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide could focus on:

- Protein Binding Affinity: Evaluating how well the compound binds to target proteins, which is crucial for understanding its pharmacodynamics.

- Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes related to disease processes, particularly in bacterial infections or cancer pathways.

Such studies would provide insights into the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with 3-(N-methyl-4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide:

- 4-Methoxy-N-(4-methylphenyl)thiophene-2-carboxamide

- Features a methoxy group instead of a sulfonamide, affecting solubility and biological activity.

- N-(4-Methylphenyl)-2-thiophenecarboxamide

- Lacks the sulfonamide group but retains the thiophene core; may exhibit different pharmacological profiles.

- 3-Amino-N-(propan-2-yl)thiophene-2-carboxamide

- Contains an amino group instead of a sulfonamide; this alteration can significantly change biological interactions.

Uniqueness

The uniqueness of 3-(N-methyl-4-methylbenzenesulfonamido)-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide lies in its combination of functional groups that potentially enhance its bioactivity compared to similar compounds. The presence of both sulfonamide and thiophene structures may offer synergistic effects that are not present in other derivatives, making it an interesting candidate for further research in medicinal chemistry.